molecular formula C28H33NO8 B11220704 Diethyl 1-(4-methoxybenzyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-methoxybenzyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11220704
M. Wt: 511.6 g/mol
InChI Key: XVQRNMDKYHPXOQ-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs, particularly those targeting cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydropyridines, including 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, typically involves the Hantzsch reaction. This reaction is a multi-component condensation involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux conditions

    Catalysts: Acidic or basic catalysts can be used to enhance the reaction rate

For example, the condensation of methyl acetoacetate with methoxybenzaldehyde in the presence of ammonium carbamate can yield the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of such compounds may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydropyridines can undergo various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives

    Reduction: Formation of tetrahydropyridine derivatives

    Substitution: Electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as lithium aluminum hydride

    Substitution: Utilizing reagents like halogens or alkylating agents under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds .

Scientific Research Applications

3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its interactions with biological macromolecules

    Medicine: Investigated for its potential as a cardiovascular drug due to its calcium channel blocking properties

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,4-dihydropyridines, including this compound, involves the inhibition of L-type calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure .

Properties

Molecular Formula

C28H33NO8

Molecular Weight

511.6 g/mol

IUPAC Name

diethyl 1-[(4-methoxyphenyl)methyl]-4-(2,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H33NO8/c1-7-36-27(30)21-16-29(15-18-9-11-19(32-3)12-10-18)17-22(28(31)37-8-2)26(21)20-13-24(34-5)25(35-6)14-23(20)33-4/h9-14,16-17,26H,7-8,15H2,1-6H3

InChI Key

XVQRNMDKYHPXOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2OC)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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